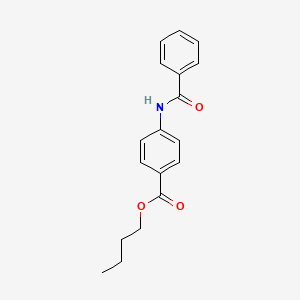![molecular formula C23H17Br2N3O7 B11542310 2-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542310.png)
2-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-{2-[(2,4-ジブロモ-6-メトキシフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 4-ニトロベンゾエートは、芳香環、ハロゲン置換基、ニトロ、メトキシ、ヒドラゾンなどの官能基を組み合わせた複雑な有機化合物です。
準備方法
合成経路と反応条件
2-[(E)-{2-[(2,4-ジブロモ-6-メトキシフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 4-ニトロベンゾエートの合成は、通常、複数のステップを伴います。
ヒドラゾン中間体の形成: このステップでは、2,4-ジブロモ-6-メトキシフェノキシ酢酸をヒドラジン水和物と反応させて、対応するヒドラゾンを生成します。
縮合反応: 次に、ヒドラゾン中間体を酸性条件下で2-ホルミルフェニル 4-ニトロベンゾエートと反応させて、最終生成物を生成します。
工業的製造方法
この化合物の工業的製造は、収率と純度を最大化するために反応条件を最適化する必要があるでしょう。これには、連続フローリアクター、高度な精製技術、自動化の利用が含まれ、品質とスケーラビリティが確保されます。
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基とヒドラゾン官能基で酸化反応を起こす可能性があります。
還元: 還元反応はニトロ基を標的とし、アミンに変換することができます。
置換: 芳香環のハロゲン置換基は、求核性芳香族置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムまたは触媒の存在下での水素ガスなどの還元剤を使用することができます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用することができます。
主な生成物
酸化: 生成物には、カルボン酸やアルデヒドが含まれる可能性があります。
還元: 主な生成物は、対応するアミンです。
置換: ハロゲンを置換して新しい官能基が導入された置換芳香族化合物。
科学的研究への応用
化学
触媒: この化合物は、配位化学における配位子として使用して、触媒特性を持つ金属錯体を形成することができます。
有機合成: より複雑な分子の合成における中間体として役立ちます。
生物学
抗菌活性: ハロゲン基とニトロ基の存在により、この化合物は抗菌特性を示す可能性があります。
酵素阻害: 特定の酵素の阻害剤として作用し、薬物開発の潜在的な候補になります。
医学
薬物開発: この化合物の構造的特徴は、特に感染症やがんの治療における新しい医薬品の開発候補となっています。
産業
材料科学: この化合物は、特定の電子特性や光学特性を持つ新しい材料の開発に使用することができます。
科学的研究の応用
2-[(E)-{[2-(2,4-Dibromo-6-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-[(E)-{2-[(2,4-ジブロモ-6-メトキシフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 4-ニトロベンゾエートの作用機序は、酵素や受容体などの生物学的標的との相互作用を伴います。ニトロ基は還元されて反応性中間体を生成し、細胞成分と相互作用して、抗菌作用や抗がん作用をもたらします。ヒドラゾン部分は、タンパク質の求核部位と共有結合を形成して、その機能を阻害することができます。
類似化合物の比較
類似化合物
酢酸エチル: ケト-エノール互変異性を持つ、有機合成で使用されるより単純な化合物。
2,4-ジブロモ-3,6-ジメチルフェニルアミン: ジブロモ置換パターンを共有しますが、複雑な官能基は欠けています。
ユニークさ
2-[(E)-{2-[(2,4-ジブロモ-6-メトキシフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 4-ニトロベンゾエートのユニークさは、官能基の組み合わせにあります。これは、幅広い化学反応性と潜在的な生物活性をもたらし、研究や産業におけるさまざまな用途に適した汎用性の高い化合物となります。
類似化合物との比較
Similar Compounds
2,4-Dibromo-6-methoxyphenol: A precursor in the synthesis of the target compound.
4-Nitrobenzoyl chloride: Another precursor used in the synthesis.
2,4-Dibromoanisole: A related compound with similar bromine and methoxy functional groups.
Uniqueness
2-[(E)-{[2-(2,4-Dibromo-6-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C23H17Br2N3O7 |
|---|---|
分子量 |
607.2 g/mol |
IUPAC名 |
[2-[(E)-[[2-(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H17Br2N3O7/c1-33-20-11-16(24)10-18(25)22(20)34-13-21(29)27-26-12-15-4-2-3-5-19(15)35-23(30)14-6-8-17(9-7-14)28(31)32/h2-12H,13H2,1H3,(H,27,29)/b26-12+ |
InChIキー |
SPPORFGNTDGQGE-RPPGKUMJSA-N |
異性体SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-{4-[3-(2,5-Dioxopyrrolidin-1-YL)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)pyrrolidine-2,5-dione](/img/structure/B11542229.png)
![2-(benzyloxy)-N'-[(E)-(2-bromophenyl)methylidene]benzohydrazide](/img/structure/B11542243.png)
![propan-2-yl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B11542252.png)

![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11542279.png)
![5-(4-tert-butylphenyl)-3-{[(4-iodophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11542284.png)
![3-(3-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11542292.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11542299.png)
![N-(2,4-Dichlorophenyl)-4-methyl-N-({N'-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11542300.png)
![Methyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11542303.png)


![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11542320.png)
![N-(3-Chloro-4-methylphenyl)-N-({N'-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11542330.png)
